
HMN-154
Overview
Description
HMN-154 is a novel benzenesulfonamide anticancer compound. It is known for its ability to inhibit the DNA binding of nuclear transcription factor Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner . This compound has shown significant cytotoxicity against various cancer cell lines, making it a promising candidate for cancer treatment .
Mechanism of Action
HMN-154, also known as (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine or (E)-4-methoxy-N-(2-(2-(pyridin-4-yl)vinyl)phenyl)benzenesulfonamide, is a novel benzenesulfonamide anticancer compound .
Target of Action
The primary target of this compound is NF-YB , a component of the NF-Y heterotrimer . NF-YB plays a crucial role in DNA binding and gene regulation .
Mode of Action
This compound interacts with NF-YB, thereby interrupting the binding of the NF-Y heterotrimer to DNA . This interaction is specific and depends on the cytotoxicity of this compound .
Biochemical Pathways
This compound affects the pathway involving the NF-Y heterotrimer and its binding to DNA . By inhibiting the DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence, this compound disrupts the normal function of this pathway .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
This compound shows very strong cytotoxicity against KB and colon38 cells, with IC50 values of 0.0026 and 0.003 μg/mL, respectively . This indicates that this compound is effective in inhibiting the growth of these cancer cells.
Biochemical Analysis
Biochemical Properties
HMN-154 interacts with NF-YB, a specific cellular binding protein, and thereby interrupts the binding of the NF-Y heterotrimer to DNA . This interaction is necessary for the binding to this compound .
Cellular Effects
This compound shows very strong cytotoxicity against KB and colon38 cells with an IC50 value of 0.0026 and 0.003 μg/mL, respectively . It inhibits DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves the interruption of the binding of the NF-Y heterotrimer to DNA . The binding between this compound and NF-YB is specific and depends on its cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMN-154 involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminophenylacetic acid to form an intermediate, which is then reacted with 4-vinylpyridine under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
HMN-154 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
HMN-154 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored as a potential anticancer agent due to its cytotoxicity against cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another benzenesulfonamide compound with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease.
Uniqueness of HMN-154
This compound is unique due to its potent anticancer properties and its specific mechanism of action involving the inhibition of nuclear transcription factor Y binding to DNA. This distinguishes it from other sulfonamide compounds that are primarily used as antibiotics or anti-inflammatory agents .
Properties
IUPAC Name |
4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDFMGZYKSSC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173528-92-2 | |
Record name | HMN 154 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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